molecular formula C14H7F3O3 B13850022 1-Hydroxy-6-(trifluoromethyl)-9H-xanthen-9-one

1-Hydroxy-6-(trifluoromethyl)-9H-xanthen-9-one

Cat. No.: B13850022
M. Wt: 280.20 g/mol
InChI Key: BLHXKDITIIZQCC-UHFFFAOYSA-N
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Description

1-Hydroxy-6-(trifluoromethyl)-9H-xanthen-9-one is a chemical compound known for its unique structural properties and diverse applications in various scientific fields. This compound is characterized by the presence of a hydroxy group, a trifluoromethyl group, and a xanthenone core, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-6-(trifluoromethyl)-9H-xanthen-9-one typically involves the introduction of the trifluoromethyl group into the xanthenone core. One common method includes the reaction of 1-hydroxyxanthen-9-one with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-6-(trifluoromethyl)-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

1-Hydroxy-6-(trifluoromethyl)-9H-xanthen-9-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Hydroxy-6-(trifluoromethyl)-9H-xanthen-9-one involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

  • 1-Hydroxy-6-(trifluoromethyl)benzotriazole
  • 1-Hydroxy-6-(trifluoromethyl)benzene
  • 1-Hydroxy-6-(trifluoromethyl)anthracene

Uniqueness: 1-Hydroxy-6-(trifluoromethyl)-9H-xanthen-9-one is unique due to its xanthenone core, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

Molecular Formula

C14H7F3O3

Molecular Weight

280.20 g/mol

IUPAC Name

1-hydroxy-6-(trifluoromethyl)xanthen-9-one

InChI

InChI=1S/C14H7F3O3/c15-14(16,17)7-4-5-8-11(6-7)20-10-3-1-2-9(18)12(10)13(8)19/h1-6,18H

InChI Key

BLHXKDITIIZQCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC3=C(C2=O)C=CC(=C3)C(F)(F)F)O

Origin of Product

United States

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